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Compound of Interest

Compound Name: 2-Aminobenzaldehyde

Cat. No.: B1207257 Get Quote

Spectroscopic Profile of 2-Aminobenzaldehyde:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
aminobenzaldehyde (C₇H₇NO), a versatile building block in organic synthesis. The following

sections detail its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic

resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed

experimental protocols for acquiring this data are also provided to ensure reproducibility and

aid in method development.

Spectroscopic Data Summary
The key spectroscopic data for 2-aminobenzaldehyde are summarized in the tables below for

easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Aminobenzaldehyde
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

9.85 s - CHO CDCl₃

7.46 dd 7.7, 1.5 Ar-H CDCl₃

7.32 - 7.26 m - Ar-H CDCl₃

6.76 - 6.70 m - Ar-H CDCl₃

6.63 d 8.4 Ar-H CDCl₃

6.12 s (br) - NH₂ CDCl₃

9.87 s - CHO DMSO-d₆

7.56 - 7.46 m - Ar-H DMSO-d₆

7.30 m - Ar-H DMSO-d₆

7.20 s (br) - NH₂ DMSO-d₆

6.84 d 8.4 Ar-H DMSO-d₆

6.62 d 0.8 Ar-H DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of 2-Aminobenzaldehyde

Chemical Shift (δ) ppm Assignment Solvent

194.33 C=O DMSO-d₆

151.19 C-NH₂ DMSO-d₆

136.02 Ar-C DMSO-d₆

135.45 Ar-C DMSO-d₆

118.34 Ar-C DMSO-d₆

116.36 Ar-C DMSO-d₆

115.47 Ar-C DMSO-d₆
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2-Aminobenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Strong, Broad
N-H Stretch (asymmetric and

symmetric)

1680 - 1660 Strong C=O Stretch (aldehyde)

1620 - 1580 Medium-Strong
N-H Bend and C=C Aromatic

Stretch

1300 - 1200 Medium C-N Stretch

Note: Data typically acquired using the KBr pellet method.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Aminobenzaldehyde

m/z Interpretation

121 [M]⁺ (Molecular Ion)

120 [M-H]⁺

93 [M-CO]⁺

65 [C₅H₅]⁺

Note: Fragmentation pattern is characteristic of electron ionization (EI) mass spectrometry.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide and may require optimization based on the specific

instrumentation used.
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¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-aminobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

Relaxation Delay (D1): 2-5 seconds.

Acquisition Time: 1-2 seconds.
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Spectral Width: 0-220 ppm.

Reference: TMS at 0 ppm or residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for 2-4

hours to remove moisture.

In an agate mortar, grind 1-2 mg of 2-aminobenzaldehyde with approximately 100-200

mg of the dried KBr until a fine, homogeneous powder is obtained.

Place the mixture into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-

transparent pellet.

Data Acquisition:

Spectrometer: A standard FTIR spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr

pellet should be collected and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of 2-aminobenzaldehyde (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.
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GC-MS Parameters:

Gas Chromatograph:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25

mm x 0.25 µm).

Injector Temperature: 250°C.

Oven Program: Start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to

250-280°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection Volume: 1 µL.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Mass Range: m/z 40-400.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 2-aminobenzaldehyde.
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Caption: A logical workflow for the spectroscopic analysis of 2-aminobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1207257#spectroscopic-data-of-2-
aminobenzaldehyde-1h-nmr-13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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